molecular formula C15H14BrN3O B3060452 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol CAS No. 383902-28-1

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol

Cat. No.: B3060452
CAS No.: 383902-28-1
M. Wt: 332.19 g/mol
InChI Key: SWQBUISJAVRRGD-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol is a complex organic compound that features a bromine atom, a benzimidazole ring, and a phenol group

Mechanism of Action

Target of Action

The compound “4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol” is a derivative of imidazole and benzimidazole . Imidazole and benzimidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be various, depending on the specific biological activity it exhibits.

Mode of Action

Imidazole and benzimidazole derivatives are known to interact with their targets through various mechanisms, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory responses or tumor growth .

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole and benzimidazole derivatives, it is likely that this compound could affect multiple biochemical pathways .

Pharmacokinetics

Imidazole and benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Based on the known biological activities of imidazole and benzimidazole derivatives, this compound could potentially exhibit a range of effects, such as antimicrobial activity, anti-inflammatory effects, or antitumor activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can yield a wide range of functionalized derivatives .

Scientific Research Applications

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol
  • 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol
  • 4-Fluoro-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol

Uniqueness

4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

4-bromo-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQBUISJAVRRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351955
Record name 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383902-28-1
Record name 4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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